3-Bromo-4-chlorophenoxyacetic acid
Overview
Description
3-Bromo-4-chlorophenoxyacetic acid is a useful research compound. Its molecular formula is C8H6BrClO3 and its molecular weight is 265.49 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the targets of DTXSID20879295, it is challenging to summarize the biochemical pathways that this compound affects. Given its structural similarity to other phenoxy compounds, it may influence pathways related to cell growth and development .
Pharmacokinetics
Therefore, it is difficult to outline how these properties impact the bioavailability of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like DTXSID20879295. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and how stable it remains over time .
Biochemical Analysis
Biochemical Properties
It is known that phenoxyacetic acids can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve multiple biochemical pathways.
Cellular Effects
Related compounds such as 4-chlorophenoxyacetic acid have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-4-chlorophenoxyacetic acid is not well defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have stability and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Phenoxyacetic acids are known to interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well defined. It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(3-bromo-4-chlorophenoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c9-6-3-5(1-2-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYVKOUGZWMTID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879295 | |
Record name | Phenoxyacetic acid, 3-Br-4-CL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129309-69-9 | |
Record name | Phenoxyacetic acid, 3-Br-4-CL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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